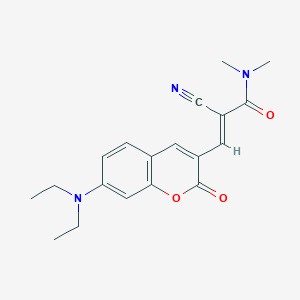
荧光探针 QG-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorescent probe QG-1 is a reversible fluorescence probe used in the real-time monitoring and quantification of GSH under physiological conditions . It has a fast response time (t1/2 = 5.82 sec) and exhibits extremely low cytotoxicity . It can be employed to determine the actual GSH variations in HeLa cells .
Synthesis Analysis
The synthesis of fluorescent probes like QG-1 requires a clear idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups . Different parts of fluorescent probes are connected through various reactions, including peptidic coupling .Molecular Structure Analysis
The structure of a fluorescent probe typically consists of two parts: a molecular recognition part and a fluorescent group . The molecular recognition part is the key part that recognizes the target molecule and is usually composed of specific functional groups .Chemical Reactions Analysis
Fluorescent probes are chemical substances that can detect biomolecules or molecular activities within cells through fluorescence signals . The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .Physical And Chemical Properties Analysis
Fluorescent probe QG-1 has a molecular formula of C19H21N3O3 and a molecular weight of 339.39 . It is suitable for use in the real-time monitoring and quantification of GSH under physiological conditions .科学研究应用
量子点作为细胞探针
量子点 (QD) 等荧光探针,包括与 QG-1 相似的那些,是用于各种生物应用的坚固且明亮的发光体。它们已被用于免疫标记、细胞追踪、原位杂交、FRET、体内成像和其他相关技术。它们的使用展示了细胞水平研究的潜力,克服了传统荧光探针的局限性 (Alivisatos et al., 2005).
生物源量子点用于环境监测
像 QG-1 这样的 QD 已用于环境监测,例如检测重金属。生物源量子点 (Bio-QD) 对不同浓度的重金属表现出灵敏且线性的荧光响应,展示了它们在环境应用中的潜力 (Tian et al., 2019).
量子点在生物系统中的应用
量子点凭借其令人印象深刻的光稳定性,已被用作生物系统中标记和成像的标签。由于它们在生物分子中的灵敏性和长期观察能力,它们在生物分析应用中尤为重要 (Drbohlavová et al., 2009).
石墨烯-C3N4 量子点在细胞成像中的应用
与 QG-1 相似的石墨烯-C3N4 量子点已被引入作为安全、经济的荧光探针,用于细胞结构的双光子荧光成像。它们的生物相容性和无毒性使其适用于体内和体外生物医学应用 (Zhang et al., 2014).
超稳定的硅基纳米球作为细胞探针
QD 被用作荧光细胞探针来研究细胞形态和行为。与传统量子点相比,硅基量子点 (SiQD) 表现出更好的生物相容性和无毒性,使其有利于长期细胞成像 (He et al., 2009).
用于细胞谷胱甘肽监测的可逆荧光探针
QG-1 具体来说是一种比率荧光探针,用于定量监测细胞谷胱甘肽 (GSH)。它表现出低细胞毒性,并已成功应用于测定活细胞中的 GSH 浓度,证明了其在理解 GSH 相关病理事件中的作用 (Liu et al., 2017).
用于体内和体外生物成像的量子点
量子点已成为体内和体外生物成像的重要探针,为更长的研究时间提供了卓越的稳定性。由于其适应性光物理特性和在复杂体内条件下的稳定性,它们优于传统的荧光成像剂 (Wegner & Hildebrandt, 2015).
用于活细胞和诊断的量子点
QD 已发展到用于细胞和动物生物学中,用于高分辨率细胞成像、细胞运输的长期体内观察、肿瘤靶向和诊断。它们独特的特性使能够观察细胞内过程和识别分子靶标 (Michalet et al., 2005).
作用机制
未来方向
Fluorescence-guided surgery is a rapidly evolving field that aims to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery .
属性
IUPAC Name |
(E)-2-cyano-3-[7-(diethylamino)-2-oxochromen-3-yl]-N,N-dimethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-5-22(6-2)16-8-7-13-9-14(19(24)25-17(13)11-16)10-15(12-20)18(23)21(3)4/h7-11H,5-6H2,1-4H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLQRALTRQXGBI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=C(C#N)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C(\C#N)/C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescent probe QG-1 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

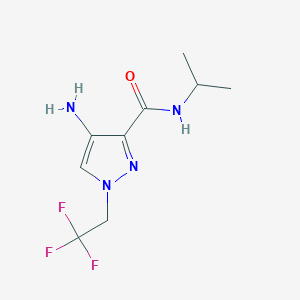
![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)
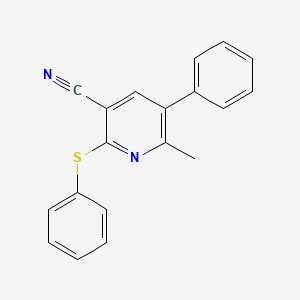
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913432.png)
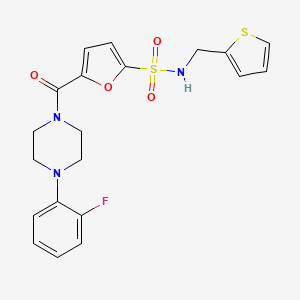
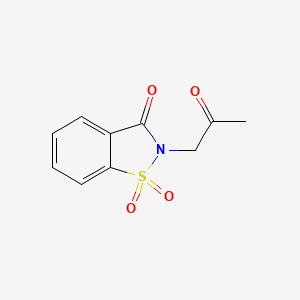
![7-Oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2913440.png)
![5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride](/img/structure/B2913443.png)



![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2913447.png)
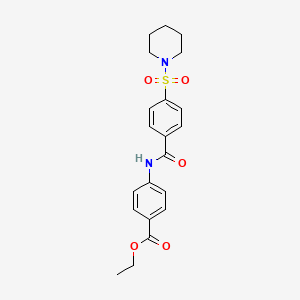
![1-[4-[[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2913450.png)